c[L-Phe-D-pro-L-Phe-L-trp]
Overview
Description
The compound “c[L-Phe-D-pro-L-Phe-L-trp]” is a macrocyclic tetrapeptide . It’s a stereoisomer of CJ-15,208, which is known to exhibit different opioid activity profiles in vivo . The influence of the Phe residues’ stereochemistry on the peptides’ opioid activity has been evaluated .
Synthesis Analysis
The synthesis of these stereoisomers was achieved by a combination of solid-phase peptide synthesis and cyclization in solution . The analogs were evaluated in vitro for opioid receptor affinity in radioligand competition binding assays .
Molecular Structure Analysis
The molecular structure of “c[L-Phe-D-pro-L-Phe-L-trp]” is a macrocyclic tetrapeptide . The influence of the Phe residues’ stereochemistry on the peptides’ opioid activity has been evaluated .
Chemical Reactions Analysis
The chemical reactions of “c[L-Phe-D-pro-L-Phe-L-trp]” involve its interaction with opioid receptors . The analogs were evaluated in vitro for opioid receptor affinity in radioligand competition binding assays .
Scientific Research Applications
Opioid Receptor Antagonism and Analgesic Properties
The tetrapeptide c[L-Phe-D-pro-L-Phe-L-trp] and its derivatives exhibit potent opioid receptor antagonism, particularly targeting kappa and mu opioid receptors. This property is significant for developing new analgesics and treatments for opioid addiction. For instance, specific diastereomers of this cyclic tetrapeptide have been identified as dual kappa/mu opioid receptor antagonists devoid of delta opioid receptor affinity. The presence of a D-tryptophan residue significantly enhances the compound's potency at both kappa and mu receptors, underscoring the critical role of stereochemistry in its activity (Dolle et al., 2009).
Antimicrobial and Bioactive Properties
In addition to its potential in treating opioid addiction and pain, c[L-Phe-D-pro-L-Phe-L-trp] and related compounds have been explored for antimicrobial applications. Nanocomposites incorporating amino acids like L-phenylalanine and L-tryptophan have demonstrated significant antimicrobial activity against a range of microorganisms. These findings suggest a potential for developing new antimicrobial agents based on the structural framework of c[L-Phe-D-pro-L-Phe-L-trp] (Hasanin & Moustafa, 2019).
Selective Sensing and Adsorption Applications
The unique structure of c[L-Phe-D-pro-L-Phe-L-trp] and its components has been utilized in developing selective sensors and adsorption materials. For example, electrochemical sensors for the detection of L-phenylalanine have been crafted using molecular imprinting techniques, leveraging the specificity of amino acid interactions. Such sensors demonstrate high selectivity and sensitivity, paving the way for applications in biomedical diagnostics and environmental monitoring (Ermiş et al., 2017).
Conformational Studies and Molecular Design
Conformational studies of c[L-Phe-D-pro-L-Phe-L-trp] and its analogs provide insights into the structure-activity relationships essential for designing more effective drugs. By analyzing the stereo-structures of protonated forms of homodipeptides containing L-phenylalanine and L-tryptophan, researchers can predict the stereo-structures of compounds in their solid state, aiding in the rational design of new therapeutic agents (Ivanov & Arnaudov, 2006).
Future Directions
The future directions for “c[L-Phe-D-pro-L-Phe-L-trp]” involve further investigation in the development of safer opioid analgesics . Two isomers, cyclo [ d -Phe- d -Pro- d -Phe-Trp] ( 3) and cyclo [Phe- d -Pro- d -Phe- d -Trp] ( 5 ), did not elicit either preference or aversion in a conditioned place preference assay . These stereoisomers represent new lead compounds for further investigation .
properties
IUPAC Name |
(3S,6S,9S,12R)-3,9-dibenzyl-6-(1H-indol-3-ylmethyl)-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N5O4/c40-31-27(18-22-10-3-1-4-11-22)37-33(42)30-16-9-17-39(30)34(43)29(19-23-12-5-2-6-13-23)38-32(41)28(36-31)20-24-21-35-26-15-8-7-14-25(24)26/h1-8,10-15,21,27-30,35H,9,16-20H2,(H,36,40)(H,37,42)(H,38,41)/t27-,28-,29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZJWWQFOGQPRY-GCXHJFECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
c[L-Phe-D-pro-L-Phe-L-trp] |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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